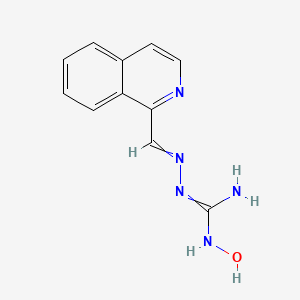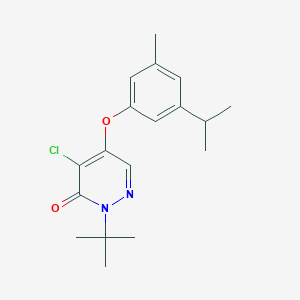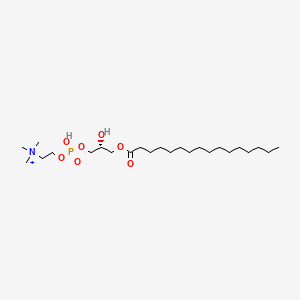
mercury;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid, mercury salt, also known as mercury(II) nitrate, is an inorganic compound with the chemical formula Hg(NO₃)₂. It is the mercury(II) salt of nitric acid and contains mercury(II) cations (Hg²⁺) and nitrate anions (NO₃⁻). This compound is known for its colorless crystalline or white powder appearance and is highly soluble in water and nitric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mercury(II) nitrate is typically synthesized by treating elemental mercury with hot concentrated nitric acid. The reaction proceeds as follows: [ \text{Hg} + 2\text{HNO}_3 \rightarrow \text{Hg(NO}_3\text{)}_2 + \text{H}_2 \text{O} ] This reaction requires careful handling due to the toxic nature of mercury and the corrosive properties of nitric acid .
Industrial Production Methods: In industrial settings, the production of mercury(II) nitrate follows similar principles but on a larger scale. The process involves the controlled reaction of mercury with nitric acid in specialized reactors designed to handle the hazardous materials safely. The resulting product is then purified and crystallized for various applications .
Chemical Reactions Analysis
Types of Reactions: Mercury(II) nitrate undergoes several types of chemical reactions, including:
Oxidation: Mercury(II) nitrate acts as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: Mercury(II) nitrate can react with halides to form mercury(II) halides.
Common Reagents and Conditions:
Oxidizing Agents: Concentrated nitric acid, sulfuric acid.
Reducing Agents: Elemental mercury, sodium amalgam.
Reaction Conditions: Reactions typically occur under controlled temperatures and in the presence of specific catalysts or solvents.
Major Products:
Mercury(II) Halides: Formed by reacting mercury(II) nitrate with halides.
Elemental Mercury: Produced through reduction reactions.
Scientific Research Applications
Mercury(II) nitrate has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as a nitrification agent.
Biology: Employed in various biochemical assays and studies involving mercury’s effects on biological systems.
Medicine: Historically used in the treatment of syphilis, though its use has declined due to toxicity concerns.
Industry: Utilized in the manufacture of felt, mercury fulminate, and as an analytical reagent in laboratories
Mechanism of Action
The mechanism by which mercury(II) nitrate exerts its effects involves the interaction of mercury ions with various molecular targets. Mercury ions can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This interaction affects multiple pathways, including enzyme activity, membrane integrity, and cellular signaling .
Comparison with Similar Compounds
Mercury(I) Nitrate (Hg₂(NO₃)₂): Contains mercury in the +1 oxidation state and has different chemical properties and reactivity compared to mercury(II) nitrate.
Mercury(II) Chloride (HgCl₂): Another mercury(II) compound with distinct applications and toxicity profiles.
Uniqueness: Mercury(II) nitrate is unique due to its strong oxidizing properties and its ability to form stable complexes with various ligands. Its solubility in water and nitric acid also distinguishes it from other mercury compounds .
Properties
CAS No. |
24670-15-3 |
|---|---|
Molecular Formula |
HHgNO3 |
Molecular Weight |
263.61 g/mol |
IUPAC Name |
mercury;nitric acid |
InChI |
InChI=1S/Hg.HNO3/c;2-1(3)4/h;(H,2,3,4) |
InChI Key |
VRJVVIKEWDDYOG-UHFFFAOYSA-N |
SMILES |
[N+](=O)(O)[O-].[Hg] |
Canonical SMILES |
[N+](=O)(O)[O-].[Hg] |
Related CAS |
10045-94-0 (nitrate-mercury[2:1]) 10415-75-5 (nitrate-mercury[1:1]) |
Synonyms |
mercury nitrate mercury nitrate (1:1) mercury nitrate (2:1) mercury nitrate (2:1), HNO3-203Hg-labeled |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-5-[(2Z)-2-[(2-methoxy-4-nitro-5-sulfo-phenyl)diazenyl-(phenylcarbamoyl)methylidene]hydrazinyl]-2-nitro-benzenesulfonic acid](/img/structure/B1206018.png)

![5-[acetyl-[4-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2,3-dihydroxybutyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B1206022.png)




![3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole](/img/structure/B1206029.png)
![3-methyl-N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1206030.png)
![2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide](/img/structure/B1206031.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1206032.png)



